molecular formula C16H14N2O2 B2573636 3-(Cinnamoylamino)benzamide CAS No. 316137-21-0

3-(Cinnamoylamino)benzamide

Cat. No.: B2573636
CAS No.: 316137-21-0
M. Wt: 266.3
InChI Key: JTMVGNNMLIDRHX-UHFFFAOYSA-N
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Description

3-(Cinnamoylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cinnamoyl group attached to the amino group of benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cinnamoylamino)benzamide typically involves the condensation of cinnamic acid with benzamide in the presence of a coupling agent. One common method is the use of carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Cinnamoylamino)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

    Oxidation: Formation of cinnamic acid derivatives.

    Reduction: Formation of cinnamylamine derivatives.

    Substitution: Formation of nitro or halogenated benzamide derivatives.

Scientific Research Applications

3-(Cinnamoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cinnamoylamino)benzamide involves its interaction with specific molecular targets. The cinnamoyl group can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Uniqueness: 3-(Cinnamoylamino)benzamide is unique due to the presence of both cinnamoyl and benzamide moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

3-(Cinnamoylamino)benzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is derived from the combination of a benzamide core with a cinnamoyl group. Its chemical structure can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

The synthesis typically involves the reaction of cinnamic acid derivatives with benzamide under specific conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise against viral infections. A recent investigation into benzamide derivatives revealed that certain compounds could significantly reduce cytoplasmic hepatitis B virus (HBV) DNA levels. The mechanism was attributed to their ability to interact with viral proteins, thereby inhibiting nucleocapsid assembly .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within microbial cells. It may modulate enzyme activities or disrupt metabolic pathways critical for pathogen survival. For instance, its ability to inhibit key enzymes involved in cell wall synthesis in bacteria has been noted as a primary mechanism for its antibacterial effects.

Study on Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various benzamide derivatives, including this compound. The results are summarized in Table 1:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64
Standard AntibioticStaphylococcus aureus16
Standard AntibioticEscherichia coli32

This study highlights the competitive activity of this compound compared to established antibiotics.

Investigation into Antiviral Properties

Another pivotal research effort focused on the antiviral properties of benzamide derivatives against HBV. The findings related to this compound are presented in Table 2:

CompoundHBV DNA Reduction (%)
This compound75
Lead Compound A85
Lead Compound B70

These results indicate that while this compound is effective in reducing HBV DNA levels, it may not be as potent as some lead compounds but still offers significant promise for further development.

Properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c17-16(20)13-7-4-8-14(11-13)18-15(19)10-9-12-5-2-1-3-6-12/h1-11H,(H2,17,20)(H,18,19)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMVGNNMLIDRHX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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